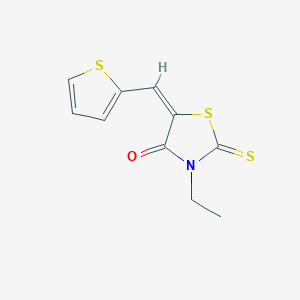
N'-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an ethoxybenzylidene group attached to a tetrahydroindazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene and indazole derivatives.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as an anticonvulsant and neuroprotective agent.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the progression of diseases, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide
- N’-(2-Ethoxybenzylidene)-2-phenoxyacetohydrazide
- N’-(2-Ethoxybenzylidene)-4-biphenylcarbohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the tetrahydroindazole ring system and the ethoxybenzylidene group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-15-10-6-3-7-12(15)11-18-21-17(22)16-13-8-4-5-9-14(13)19-20-16/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
YEFWMIWMAQFWHN-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11667010.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667013.png)
![2-[(5-Phenyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid propyl ester](/img/structure/B11667021.png)

![(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine](/img/structure/B11667028.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667044.png)
![N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B11667050.png)
![[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667052.png)
![2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11667060.png)
![2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11667077.png)
![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11667082.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667085.png)
![Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11667096.png)
![3-{5-[(Z)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11667099.png)
